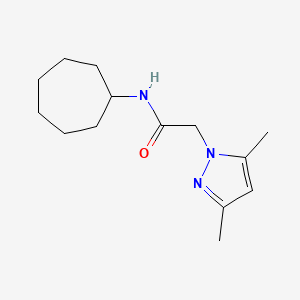
N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been found to possess potent analgesic and anti-inflammatory properties. DPA has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide selectively inhibits COX-2, which is the isoform of the enzyme that is upregulated in response to inflammation. By inhibiting COX-2, N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide reduces the production of pro-inflammatory prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been found to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been found to have antioxidant and antitumor effects. N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to modulate the immune response, leading to a reduction in inflammation and an improvement in immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for investigating the role of inflammation in various disease states. However, one limitation of using N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is its selectivity for COX-2, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One area of research is the development of new drugs based on the structure of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide with improved analgesic and anti-inflammatory properties. Another area of research is the investigation of the role of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in the modulation of the immune response, which may have implications for the treatment of various autoimmune diseases. Additionally, the potential use of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide in the treatment of cancer and other diseases is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been found to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain and inflammatory conditions. In scientific research, N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been used as a tool to investigate the role of inflammation in various disease states, including cancer, arthritis, and cardiovascular disease. N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been used in the development of new drugs with improved analgesic and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-6-5-7-11(2)15(10)16-14(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRABKPMQQJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)
![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)





![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)